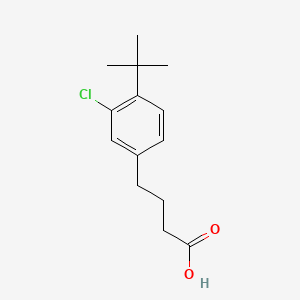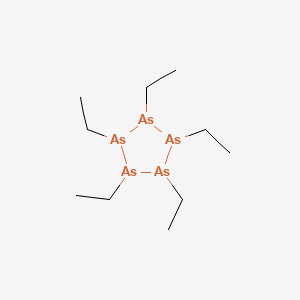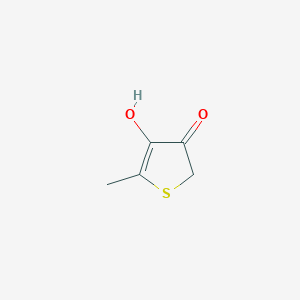
4-Hydroxy-5-methyl-3(2H)-thiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-methyl-3(2H)-thiophenone is an organic compound with the molecular formula C5H6O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a hydroxyl group and a methyl group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-3(2H)-thiophenone can be achieved through several methods. One common approach involves the reaction of 2-methylthiophene with a suitable oxidizing agent to introduce the hydroxyl group at the 4-position. Another method involves the cyclization of a precursor compound containing the necessary functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5-methyl-3(2H)-thiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 4-oxo-5-methyl-3(2H)-thiophenone.
Reduction: Formation of 5-methyl-3(2H)-thiophenone.
Substitution: Formation of derivatives with different functional groups at the 5-position.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-methyl-3(2H)-thiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5-methyl-3(2H)-thiophenone involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The sulfur atom in the thiophene ring can also play a role in the compound’s chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-5-methyl-3(2H)-furanone: A similar compound with an oxygen atom in place of the sulfur atom.
5-Methyl-3(2H)-thiophenone: Lacks the hydroxyl group present in 4-Hydroxy-5-methyl-3(2H)-thiophenone.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a sulfur atom in its structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
26494-09-7 |
|---|---|
Fórmula molecular |
C5H6O2S |
Peso molecular |
130.17 g/mol |
Nombre IUPAC |
4-hydroxy-5-methylthiophen-3-one |
InChI |
InChI=1S/C5H6O2S/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3 |
Clave InChI |
GIVVLEIYPVKDNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
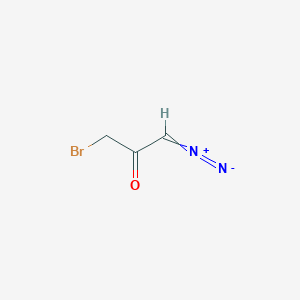
propanedioate](/img/structure/B14682914.png)
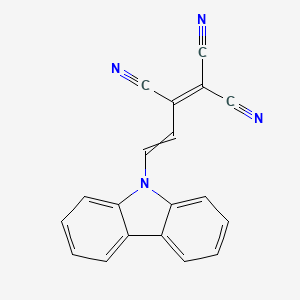
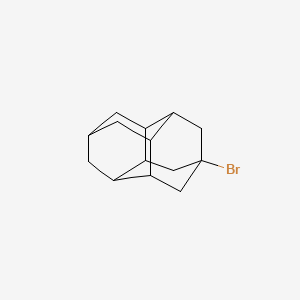
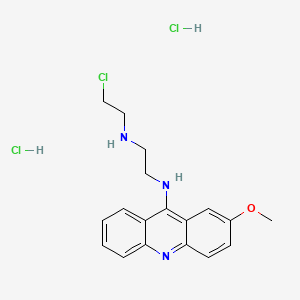
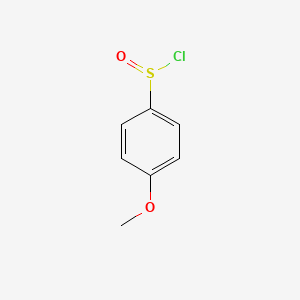

![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)

